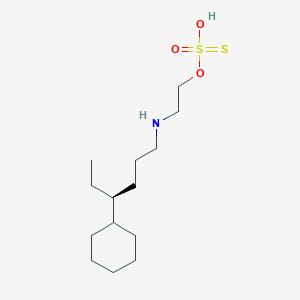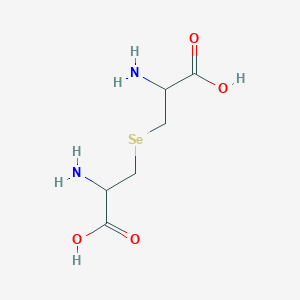
3,3'-Selanylbis(2-aminopropanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Selanylbis(2-aminopropanoic acid) is an organic compound with the molecular formula C6H12N2O4Se. It is a derivative of alanine, where two alanine molecules are linked via a selenium atom. This compound is known for its unique properties due to the presence of selenium, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Selanylbis(2-aminopropanoic acid) typically involves the reaction of selenocyanates with amino acids. One common method is the reaction of selenocyanic acid with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the selenium bridge between the two amino acid molecules .
Industrial Production Methods
Industrial production of 3,3’-Selanylbis(2-aminopropanoic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Selanylbis(2-aminopropanoic acid) undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3,3’-Selanylbis(2-aminopropanoic acid) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenium metabolism and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the synthesis of selenium-based materials and catalysts.
Mechanism of Action
The mechanism of action of 3,3’-Selanylbis(2-aminopropanoic acid) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, reducing oxidative stress.
Enzyme Modulation: The compound can modulate the activity of selenium-dependent enzymes, influencing various biochemical pathways.
Gene Expression: It can affect the expression of genes involved in selenium metabolism and antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenocystine: A dimer of selenocysteine, similar to 3,3’-Selanylbis(2-aminopropanoic acid) but with different properties.
Uniqueness
3,3’-Selanylbis(2-aminopropanoic acid) is unique due to its specific structure, where two alanine molecules are linked via a selenium atom. This unique linkage imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
19641-75-9 |
|---|---|
Molecular Formula |
C6H12N2O4Se |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-amino-3-(2-amino-2-carboxyethyl)selanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
InChI Key |
AKHDCUIIFPFSCM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)[Se]CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


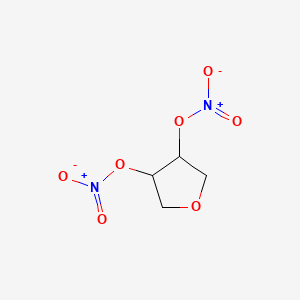

![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
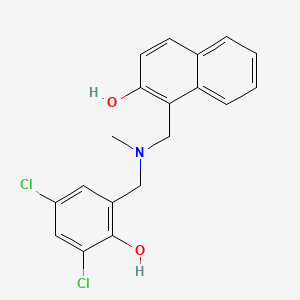
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)


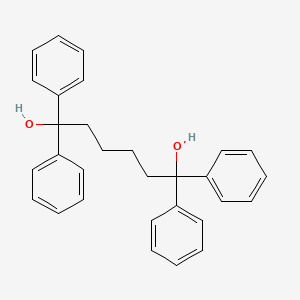
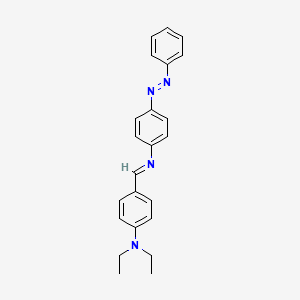
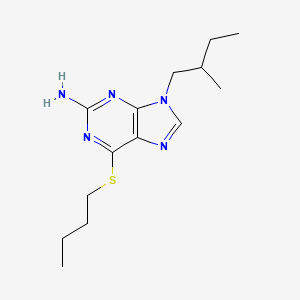
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
